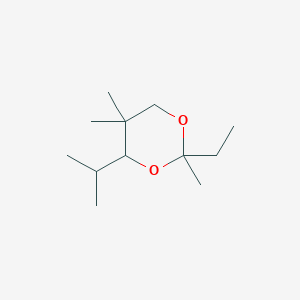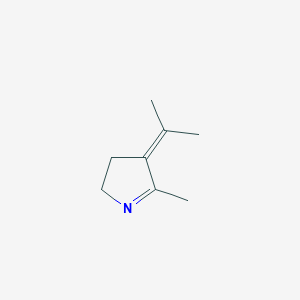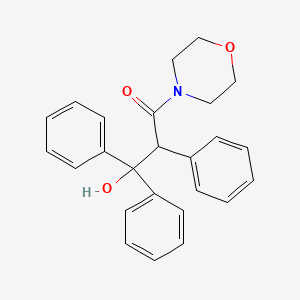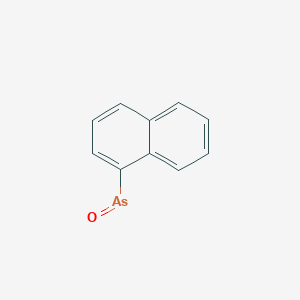
1-Arsorosonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Arsorosonaphthalene is an organoarsenic compound with the molecular formula C10H7AsO It is a derivative of naphthalene, where one of the hydrogen atoms is replaced by an arsorosyl group (AsO) Naphthalene itself is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Arsorosonaphthalene can be synthesized through several methods, including:
Direct Arsorosylation: This involves the direct introduction of the arsorosyl group into the naphthalene ring. The reaction typically requires a catalyst and specific reaction conditions to ensure the selective substitution of the hydrogen atom.
Stepwise Synthesis: This method involves the initial formation of an intermediate compound, which is then converted to this compound through subsequent reactions. For example, starting with a naphthalene derivative, the intermediate can be treated with an arsenic-containing reagent under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
1-Arsorosonaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert this compound to its corresponding arsine derivative. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The arsorosyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides or organometallic compounds are commonly employed in these reactions.
Major Products Formed:
Oxidation Products: Arsenic oxides and related compounds.
Reduction Products: Arsine derivatives.
Substitution Products: Various substituted naphthalene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Arsorosonaphthalene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds and as a reagent in various organic reactions.
Biology: The compound’s unique properties make it useful in studying the biological effects of arsenic-containing compounds, including their interactions with biomolecules.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the context of anticancer and antimicrobial agents.
Industry: The compound is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Arsorosonaphthalene involves its interaction with molecular targets, such as enzymes and proteins. The arsorosyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has been studied in the context of its potential therapeutic effects.
Comparación Con Compuestos Similares
1-Arsorosonaphthalene can be compared with other similar compounds, such as:
1-Nitronaphthalene: A naphthalene derivative with a nitro group instead of an arsorosyl group. It has different chemical properties and reactivity.
1-Hydroxynaphthalene: A naphthalene derivative with a hydroxyl group. It is more polar and has different biological activities.
1-Bromonaphthalene: A naphthalene derivative with a bromine atom. It undergoes different substitution reactions compared to this compound.
Uniqueness: this compound’s uniqueness lies in the presence of the arsorosyl group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
5425-23-0 |
|---|---|
Fórmula molecular |
C10H7AsO |
Peso molecular |
218.08 g/mol |
Nombre IUPAC |
1-arsorosonaphthalene |
InChI |
InChI=1S/C10H7AsO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H |
Clave InChI |
UULOYPQAZZKUDO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2[As]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
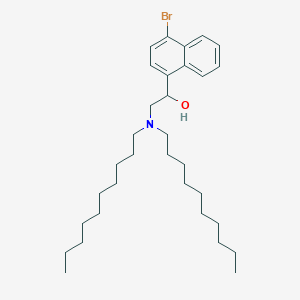

![(2r,4Ar,4bs,6ar,7r,9as,9bs,11ar)-2-benzyl-1,4a,6a-trimethyl-7-[(2r)-6-methylheptan-2-yl]hexadecahydro-1h-indeno[5,4-f]quinoline](/img/structure/B14739574.png)
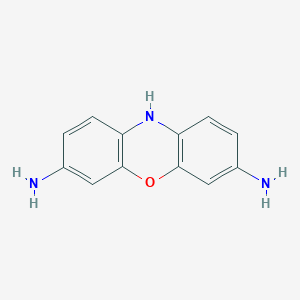
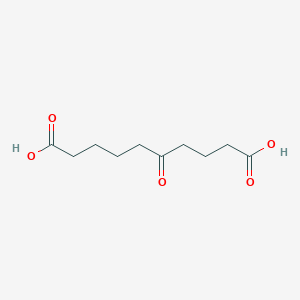
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B14739585.png)
![2-[2-[(7-Chloroquinazolin-4-yl)amino]ethoxy]ethanol](/img/structure/B14739586.png)

